tris(2-phenylphenyl) phosphite tris(2-phenylphenyl) phosphite
Brand Name: Vulcanchem
CAS No.: 2752-19-4
VCID: VC3893746
InChI: InChI=1S/C36H27O3P/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37-40(38-35-26-14-11-23-32(35)29-18-6-2-7-19-29)39-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H
SMILES: C1=CC=C(C=C1)C2=CC=CC=C2OP(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6
Molecular Formula: C36H27O3P
Molecular Weight: 538.6 g/mol

tris(2-phenylphenyl) phosphite

CAS No.: 2752-19-4

Cat. No.: VC3893746

Molecular Formula: C36H27O3P

Molecular Weight: 538.6 g/mol

* For research use only. Not for human or veterinary use.

tris(2-phenylphenyl) phosphite - 2752-19-4

Specification

CAS No. 2752-19-4
Molecular Formula C36H27O3P
Molecular Weight 538.6 g/mol
IUPAC Name tris(2-phenylphenyl) phosphite
Standard InChI InChI=1S/C36H27O3P/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37-40(38-35-26-14-11-23-32(35)29-18-6-2-7-19-29)39-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H
Standard InChI Key DAZUWKNHFLGZSN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=CC=C2OP(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2OP(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6

Introduction

Chemical Identity and Structural Features

Tris(2-phenylphenyl) phosphite belongs to the aryl phosphite family, distinguished by its three aromatic substituents. Its molecular formula is C36H27O3P\text{C}_{36}\text{H}_{27}\text{O}_3\text{P}, with a molecular weight of 554.6 g/mol . The compound’s structure consists of a phosphorus center linked to three o-biphenylyl groups via oxygen atoms, creating a sterically hindered configuration that enhances thermal stability and resistance to hydrolysis compared to aliphatic phosphites .

The ortho-substituted biphenyl moieties impose significant steric constraints, which influence both the compound’s reactivity and its efficacy as a stabilizer in polymer systems. This structural feature is shared with TNPP, where bulky nonylphenyl groups confer hydrolytic stability, enabling applications in synthetic rubber and plastic industries .

Synthesis and Industrial Production

Reaction Mechanism and Optimization

While no direct synthesis protocol for tris(2-phenylphenyl) phosphite is documented, its production likely mirrors the established methods for TNPP. The general synthesis of aryl phosphites involves the reaction of phosphorus trichloride (PCl3\text{PCl}_3) with a phenolic compound under controlled conditions . For TNPP, excess nonylphenol (6–15 wt%) is reacted with PCl3\text{PCl}_3, followed by thin-film distillation to remove unreacted phenol and reduce chloride residues .

Adapting this methodology, tris(2-phenylphenyl) phosphite could be synthesized via:

PCl3+3HOC6H4C6H5((C6H5C6H4O)3P+3HCl\text{PCl}_3 + 3 \, \text{HO}-\text{C}_6\text{H}_4-\text{C}_6\text{H}_5 \rightarrow (\text{(C}_6\text{H}_5-\text{C}_6\text{H}_4\text{O})_3\text{P} + 3 \, \text{HCl}

Key parameters include:

  • Excess phenol: Ensures complete conversion of PCl3\text{PCl}_3, minimizing residual chloride (<20 ppm) .

  • Distillation: Thin-film evaporation at 198–202°C under vacuum (0.1–0.15 mm Hg) removes excess phenol, yielding a product with <0.5% free phenol and acid numbers ≤0.01 .

Industrial Challenges

The steric bulk of 2-phenylphenol may slow reaction kinetics compared to nonylphenol, necessitating prolonged reaction times or elevated temperatures. Furthermore, the higher melting point of 2-phenylphenol (≈100°C vs. ≈20°C for nonylphenol) could complicate mixing and HCl off-gassing during synthesis.

Functional Applications and Performance

Polymer Stabilization

Aryl phosphites like TNPP are widely used as secondary antioxidants in polymers, scavenging hydroperoxides and preventing chain degradation . Tris(2-phenylphenyl) phosphite’s bulky substituents likely enhance its hydrolytic stability, making it suitable for aqueous latex systems (e.g., synthetic rubber) where TNPP is commonly applied .

Table 1: Comparative Properties of Aryl Phosphites

PropertyTNPPTris(2-phenylphenyl) phosphite (Predicted)
Molecular Weight689.0 g/mol554.6 g/mol
Hydrolytic Stability*ExcellentModerate to High
Residual Chloride<20 ppm <50 ppm (estimated)
Primary ApplicationSynthetic rubber High-temperature polymers

*Stability assessed via pH retention in aqueous emulsion .

Synergistic Effects

Phosphites often synergize with primary antioxidants (e.g., hindered phenols). For instance, TNPP combined with Irganox 1010 improves oxidative stability in polypropylene by 40% . Tris(2-phenylphenyl) phosphite may exhibit similar synergies, though empirical data are lacking.

Toxicological and Environmental Considerations

Cellular Toxicity Mechanisms

While tris(2-phenylphenyl) phosphite’s toxicity remains unstudied, structural analogs like TNPP and tris(2-chloroisopropyl) phosphate (TCPP) induce apoptosis in renal cells via reactive oxygen species (ROS) generation and ERK/CEBPA signaling inhibition . Key findings from TCPP/TNPP studies include:

  • ROS elevation: TNPP (0.1 mM) increased ROS in HEK293T cells by 300%, triggering mitochondrial apoptosis .

  • Gene regulation: TNPP downregulated long non-coding RNA CYTOR, impairing cytoskeletal regulation .

These mechanisms suggest tris(2-phenylphenyl) phosphite could pose similar risks, though its lower chloride content may reduce cytotoxicity compared to chlorinated analogs.

Environmental Persistence

The biphenyl groups in tris(2-phenylphenyl) phosphite may enhance environmental persistence due to aromatic ring stability. TNPP, for example, exhibits half-lives >60 days in soil, with bioaccumulation factors (BCF) of 1,200 in aquatic organisms . Regulatory thresholds for structurally similar compounds should guide risk assessments until compound-specific data emerge.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop protocols for tris(2-phenylphenyl) phosphite that address challenges posed by phenolic reactant physical properties.

  • Application Testing: Evaluate stabilization efficacy in polyolefins, polyesters, and elastomers under thermal/UV stress.

  • Toxicokinetics: Assess absorption, distribution, and metabolism in mammalian models, focusing on renal and hepatic endpoints.

  • Environmental Monitoring: Detect and quantify the compound in industrial effluents and biological samples using LC-MS/MS.

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